N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S3 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.02722052 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that derivatives of 2,2’-bithiophene are often used as hole transport materials (htms) for perovskite solar cells (pscs) . The compound could potentially interact with the perovskite material layer, which absorbs light, and the p-type semiconductor, which acts as the hole transport layer .
Mode of Action
Based on the properties of 2,2’-bithiophene derivatives, it can be inferred that the compound might interact with its targets by facilitating charge mobility . This is due to the π-electrons present in the system .
Biochemical Pathways
It’s known that 2,2’-bithiophene derivatives play a crucial role in the photovoltaic properties of perovskite solar cells . Therefore, it can be inferred that this compound might influence the electron transport pathways in these cells.
Pharmacokinetics
It’s known that 2,2’-bithiophene has a high gi absorption and is bbb permeant . It’s also known to inhibit several cytochrome P450 enzymes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the properties of 2,2’-bithiophene derivatives, it can be inferred that the compound might influence the efficiency of perovskite solar cells by facilitating charge mobility .
Properties
IUPAC Name |
3-methyl-2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S3/c1-20-14-11-13(5-6-15(14)24-18(20)21)27(22,23)19-9-8-12-4-7-17(26-12)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPUAXMJLFGLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=CC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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